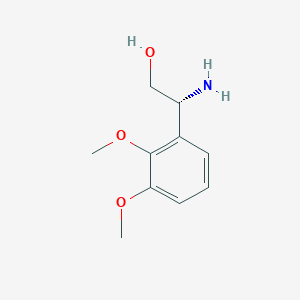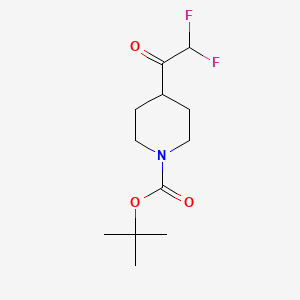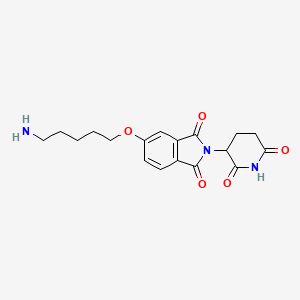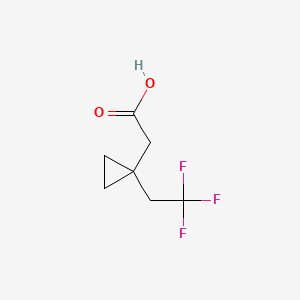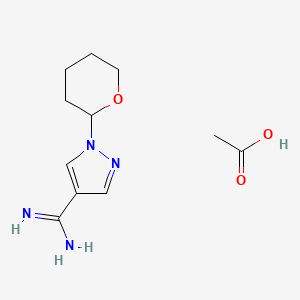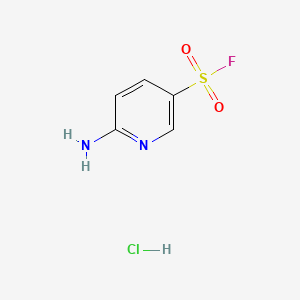
6-Aminopyridine-3-sulfonylfluoridehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-aminopyridine-3-sulfonyl fluoride hydrochloride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of an amino group at the 6th position and a sulfonyl fluoride group at the 3rd position on a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminopyridine-3-sulfonyl fluoride hydrochloride typically involves the introduction of the sulfonyl fluoride group onto the pyridine ring. One common method involves the reaction of 6-aminopyridine with a sulfonyl chloride derivative under appropriate conditions to yield the desired sulfonyl fluoride compound. The reaction conditions often include the use of a base such as triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 6-aminopyridine-3-sulfonyl fluoride hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-aminopyridine-3-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) and bases (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
6-aminopyridine-3-sulfonyl fluoride hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-aminopyridine-3-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form a covalent bond with the active site of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound acts as a suicide inhibitor, permanently deactivating the enzyme.
相似化合物的比较
Similar Compounds
6-aminopyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
6-aminopyridine-3-thioamide: Contains a thioamide group in place of the sulfonyl fluoride group.
2-aminopyridine: Lacks the sulfonyl fluoride group and has the amino group at the 2nd position.
Uniqueness
6-aminopyridine-3-sulfonyl fluoride hydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and inhibitory properties. This makes it particularly useful in applications requiring irreversible enzyme inhibition, distinguishing it from other similar compounds that may not have the same level of reactivity or specificity.
属性
分子式 |
C5H6ClFN2O2S |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
6-aminopyridine-3-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H5FN2O2S.ClH/c6-11(9,10)4-1-2-5(7)8-3-4;/h1-3H,(H2,7,8);1H |
InChI 键 |
ZNQQYWILHFSFCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1S(=O)(=O)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)


